molecular formula C19H15NO5 B557308 N-(9-Fluorenylmethoxycarbonyloxy)succinimide CAS No. 82911-69-1

N-(9-Fluorenylmethoxycarbonyloxy)succinimide

Cat. No.: B557308
CAS No.: 82911-69-1
M. Wt: 337.3 g/mol
InChI Key: WMSUFWLPZLCIHP-UHFFFAOYSA-N
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Description

N-(9-Fluorenylmethoxycarbonyloxy)succinimide is a chemical compound widely used in organic synthesis, particularly in the field of peptide chemistry. It is known for its efficiency in the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . This compound is often employed as a reagent in the synthesis of glycopeptides and other complex molecules.

Biochemical Analysis

Biochemical Properties

Fmoc-OSu is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or more commonly, with Fmoc-OSu . This reaction forms a carbamate linkage with the amine, protecting it from further reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, such as with piperidine .

Molecular Mechanism

The mechanism of action of Fmoc-OSu involves the formation of a carbamate linkage with amines . This occurs through a nucleophilic attack by the amine on the carbonyl carbon of Fmoc-OSu, followed by the elimination of a molecule of succinimide . The resulting carbamate linkage is stable under acidic conditions but can be cleaved under basic conditions .

Temporal Effects in Laboratory Settings

Fmoc-OSu is a stable compound that can be stored for long periods without significant degradation . In peptide synthesis, the Fmoc group is typically removed shortly after the coupling step, so there are no long-term effects on cellular function to observe in in vitro or in vivo studies.

Metabolic Pathways

Fmoc-OSu does not participate in metabolic pathways as it is a synthetic compound used in laboratory settings for peptide synthesis. Its role is in the formation of carbamate linkages with amines, and it does not interact with enzymes or cofactors .

Transport and Distribution

Fmoc-OSu is a small, hydrophobic molecule that can diffuse freely in solution. In the context of peptide synthesis, it is mixed with the solution containing the amine, and the reaction proceeds in solution .

Subcellular Localization

As a synthetic compound used in peptide synthesis, Fmoc-OSu does not have a subcellular localization. It is used in solution in laboratory settings and does not enter cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(9-Fluorenylmethoxycarbonyloxy)succinimide can be synthesized through a reaction involving 9-fluorenylmethanol and succinic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(9-Fluorenylmethoxycarbonyloxy)succinimide primarily undergoes substitution reactions. It reacts with hydroxy-amino acids to form N-(9-fluorenylmethoxycarbonyl) derivatives . This reaction is highly selective and avoids the formation of dipeptides, which is a common issue with other reagents like chloroformate .

Common Reagents and Conditions

The reaction of this compound with hydroxy-amino acids typically requires the presence of a base such as triethylamine. The reaction is carried out in solvents like dimethyl sulfoxide or dimethyl formamide .

Major Products Formed

The major products formed from the reaction of this compound with hydroxy-amino acids are N-(9-fluorenylmethoxycarbonyl) derivatives. These derivatives are crucial intermediates in the synthesis of peptides and glycopeptides .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSUFWLPZLCIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232090
Record name 9-Fluorenylmethylsuccinimidyl carbonate
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Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82911-69-1
Record name N-(9-Fluorenylmethoxycarbonyloxy)succinimide
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Record name 9-Fluorenylmethylsuccinimidyl carbonate
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Record name 9-Fluorenylmethylsuccinimidyl carbonate
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Record name (2,5-dioxopyrrolidin-1-yl)-9H-fluoren-9-ylmethyl carbonate
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Record name Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 9H-fluoren-9-ylmethyl ester
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Record name 9-Fluorenylmethylsuccinimidyl carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Fmoc-OSu is not a drug and doesn't have a biological "target." Its utility lies in its ability to introduce the Fmoc protecting group onto amines, primarily in amino acids. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The Fmoc group, once attached, can be removed under specific mild conditions without affecting the growing peptide chain [, , , , , , ].

A: Fmoc-OSu has the molecular formula C19H15NO5 and a molecular weight of 337.34 g/mol []. It is characterized using techniques like HPLC and NMR [, ]. For detailed spectroscopic data, refer to literature sources specializing in chemical characterization.

A: Fmoc-OSu is soluble in common organic solvents like THF, dioxane, DMF, CH2Cl2, and alcohols []. It should be stored dry to maintain its stability [].

A: Fmoc-OSu is not a catalyst. It acts as a reagent that provides the Fmoc group in a controlled manner during chemical reactions [].

ANone: While computational methods are valuable in chemistry, the provided literature primarily focuses on the practical synthesis and applications of Fmoc-OSu. Detailed computational studies might exist but are not covered in these papers.

A: The primary focus is on its synthesis and use as a reagent in controlled laboratory settings []. Formulation strategies, if any, are not discussed in the provided papers.

ANone: As with all laboratory chemicals, handling Fmoc-OSu requires standard safety protocols. Always consult the Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal.

A: HPLC is a standard method for analyzing the purity of Fmoc-OSu []. Quantitative analysis, especially in reaction mixtures, might involve techniques like HPLC coupled with appropriate detectors depending on the specific application [, ].

A: Fmoc-OSu has been utilized in synthesizing various peptides, including: * Tuftsin derivatives: Researchers have used Fmoc-OSu to incorporate O-glycosylated threonine residues into tuftsin derivatives, expanding the possibilities for studying glycopeptides []. * Cyclic dynorphin A analogs: In efforts to develop novel opioid peptides, Fmoc-OSu played a role in synthesizing cyclic analogs of dynorphin A, aiding in the exploration of structure-activity relationships []. * Conopeptides: The synthesis of conopeptides, peptides found in cone snail venom, has been facilitated by Fmoc-OSu. Specifically, it enabled the incorporation of a modified residue, γ-hydroxy-D-valine, into these peptides, providing tools for studying their biological activity [, ].

A: * Reduced Side Reactions: Research indicates that Fmoc-OSu can minimize the formation of undesired byproducts like Fmoc-dipeptides and Fmoc-β-Ala-OH during Fmoc protection, compared to reagents like Fmoc-Cl [, , ]. * Controllable Resin Functionalization: Fmoc-OSu has been used to create core-shell-type resins for solid-phase peptide synthesis, offering improved efficiency, especially for challenging peptide sequences []. * Solvent Systems for Amino Acid Dissolution: Research has explored the use of Fmoc-OSu in specific solvent systems like dimethylformamide with strong acids and tertiary bases, enhancing the solubility of amino acids during peptide synthesis [, ].

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